molecular formula C12H16O4 B8628438 ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

Cat. No.: B8628438
M. Wt: 224.25 g/mol
InChI Key: BXOKRNGBYFQYGX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4. It is an ester derived from the combination of 4-hydroxy-2-methoxyphenylpropanoic acid and ethanol. This compound is known for its aromatic properties and is often used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate can be synthesized through esterification. One common method involves the reaction of 4-hydroxy-2-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methoxybenzaldehyde or 4-hydroxy-2-methoxybenzoic acid.

    Reduction: Formation of 3-(4-hydroxy-2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The methoxy group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with the methoxy group in a different position.

    Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the methoxy group, affecting its chemical properties and reactivity.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

InChI

InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)8-11(9)15-2/h4,6,8,13H,3,5,7H2,1-2H3

InChI Key

BXOKRNGBYFQYGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 3-[4-hydroxy-2-(methyloxy)phenyl]propanoic acid (229 mg, 1.17 mmol) in EtOH (14 mL) was added concentrated H2SO4 (0.031 mL, 0.58 mmol) and the reaction heated at reflux under nitrogen for 1 h. The mixture was then cooled to ambient temperature poured into ice (ca. 30 mL) and saturated aqueous Na2CO3 (60 mL) added. The mixture was then extracted with EtOAc (2×50 mL) and the combined organic layer washed with brine (70 mL) and concentrated under vacuum. The residue was then purified by SPE (silica, 5 g cartridge) eluting with cyclohexane:EtOAc (gradient 10:1 to 2:1) to afford the title compound (217 mg).
Quantity
229 mg
Type
reactant
Reaction Step One
Name
Quantity
0.031 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

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